REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[C:10]([CH2:12][OH:13])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-][Si]([O-])=O.[Mg+2].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[C:1]1([C:7]2[CH:11]=[C:10]([CH:12]=[O:13])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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29 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NOC(=C1)CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
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[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
They were reacted for 7 hours at room temperature
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Duration
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7 h
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Type
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FILTRATION
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Details
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After an insoluble material was filtered off
|
Type
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ADDITION
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Details
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the filtrate was added into water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (eluent: chloroform) so that 3-phenylisoxazole-5-aldehyde
|
Type
|
CUSTOM
|
Details
|
was obtained as crystals
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |